molecular formula C13H12ClNO B14198822 2-(2-Chlorophenoxy)-N-methylaniline CAS No. 832734-01-7

2-(2-Chlorophenoxy)-N-methylaniline

Cat. No.: B14198822
CAS No.: 832734-01-7
M. Wt: 233.69 g/mol
InChI Key: JDYWBOIHWAIUGN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-methylaniline is an organic compound with the molecular formula C13H12ClNO It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N-methylaniline typically involves the reaction of 2-chlorophenol with N-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 2-chlorophenol is reacted with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme-substrate interactions or the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)aniline
  • 2-(4-Chlorophenoxy)-N-methylaniline
  • 2-(2-Bromophenoxy)-N-methylaniline

Uniqueness

2-(2-Chlorophenoxy)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

832734-01-7

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-methylaniline

InChI

InChI=1S/C13H12ClNO/c1-15-11-7-3-5-9-13(11)16-12-8-4-2-6-10(12)14/h2-9,15H,1H3

InChI Key

JDYWBOIHWAIUGN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1OC2=CC=CC=C2Cl

Origin of Product

United States

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